3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone
Description
The compound 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone features a quinazolinone core substituted at the 3-position with a propyl chain linked to a 4-benzylpiperazine moiety via a carbonyl group. The 4-benzylpiperazine group is known to influence pharmacokinetic properties, such as solubility and blood-brain barrier penetration, making this compound a candidate for neuroprotective or psychotropic applications .
Properties
IUPAC Name |
3-[1-(4-benzylpiperazin-1-yl)-1-oxobutan-2-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-21(27-17-24-20-11-7-6-10-19(20)22(27)28)23(29)26-14-12-25(13-15-26)16-18-8-4-3-5-9-18/h3-11,17,21H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZFZPGYXSQNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Propyl Chain: The propyl chain can be introduced through alkylation reactions using appropriate alkyl halides or sulfonates.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be attached via nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic carbon center, such as a carbonyl carbon.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce or replace substituents on the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its biological activity.
Medicine: Investigated for its potential use in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
UR-9825 (7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one)
- Structure: A 7-chloro-substituted quinazolinone with a triazole-containing side chain.
- Activity : Potent antifungal agent against Candida and Aspergillus species, surpassing fluconazole in vitro .
- Key Differences: The triazole group enhances antifungal specificity, whereas the 4-benzylpiperazino group in the target compound may favor neuroreceptor binding.
Fenquizone (C14H12ClN3O3S)
FR255595 (2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone)
6-Chloro-3-{3-[4-(1H-indol-3-yl)-1-piperidinyl]propyl}-4(3H)-quinazolinone
Biological Activity
3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinone derivatives are known for their potential therapeutic effects, including anticonvulsant, antitumor, anti-inflammatory, and antibacterial properties. This article aims to explore the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone is . The presence of the benzylpiperazine moiety is significant as it may influence the compound's biological interactions.
Biological Activity Overview
Research indicates that quinazolinone derivatives exhibit a range of biological activities:
- Anticonvulsant Activity : Several studies have demonstrated that modifications in the quinazolinone structure can enhance anticonvulsant properties. For instance, compounds with specific substitutions in the 2 and 3 positions of the quinazolinone ring have shown varying degrees of activity against seizures, with some compounds outperforming standard treatments like diazepam .
- Antitumor Activity : Quinazolinones have also been investigated for their potential antitumor effects. Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory and Antibacterial Activities : The anti-inflammatory properties of quinazolinones are attributed to their ability to inhibit pro-inflammatory cytokines. Additionally, some derivatives have demonstrated antibacterial activity against a range of pathogens, suggesting their potential as therapeutic agents in infectious diseases .
Anticonvulsant Activity
A study focused on various quinazolin-4(3H)-one derivatives revealed that specific substitutions significantly influenced anticonvulsant activity. The following table summarizes the activity of selected compounds:
| Compound ID | Structure | Anticonvulsant Activity |
|---|---|---|
| 4b | 2-(2,4-Dichlorophenoxy) | Significant |
| 7f | 3-(2-Chloroethyl) | More active than analogs |
| 9b | 3-(4-Methoxyphenyl) | Remarkable increase in activity |
| 8a | 4-(2-Chlorophenyl)piperazin | Decreased activity |
The results indicated that compounds with a dichlorophenoxy group exhibited the highest activity, while those with piperazine substitutions generally showed reduced efficacy .
Antitumor Mechanism
In vitro studies on quinazolinone derivatives have demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death. This suggests that incorporating piperazine rings could enhance the antitumor efficacy by improving cellular uptake and targeting specific pathways .
Case Studies
- Case Study on Anticonvulsant Activity : A series of experiments were conducted where various quinazolin-4(3H)-one derivatives were tested in animal models for seizure-induced conditions. The results showed that compounds with a piperazine moiety exhibited enhanced protection against seizures compared to those without such substitutions.
- Case Study on Antitumor Effects : In a study involving human cancer cell lines, several quinazolinone derivatives were assessed for their cytotoxicity. Compounds similar to 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone showed significant inhibition of cell growth, suggesting that structural modifications could lead to improved therapeutic agents for cancer treatment.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the common synthetic routes for quinazolinone derivatives, and how can they be adapted for 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-4(3H)-quinazolinone? Methodological Answer: Quinazolinones are typically synthesized via oxidative coupling, condensation, or multicomponent reactions. For example, 2-phenylquinazolin-4(3H)-one derivatives can be synthesized using 2-aminobenzamide and benzyl alcohol under green conditions (O₂ as an oxidant, t-BuONa as a base, 120°C, 24 h) . Adapting this for 3-{1-[(4-benzylpiperazino)carbonyl]propyl} substitution requires introducing the 4-benzylpiperazine moiety via a carbonylpropyl linker. Key steps include:
- Carbamoylation : Reacting 4-benzylpiperazine with a propionyl chloride intermediate.
- Cyclization : Using a base (e.g., K₂CO₃) to facilitate intramolecular nucleophilic addition.
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate the product.
Advanced Question: Q. How can synthetic yields be improved for 3-substituted quinazolinones with bulky side chains like 4-benzylpiperazine? Methodological Answer: Bulky substituents often hinder cyclization. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing reaction kinetics (e.g., 30 min at 150°C vs. 24 h conventional heating) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalytic systems : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can stabilize transition states during cyclization.
Biological Targets and Mechanisms
Basic Question: Q. What are the primary biological targets of 4(3H)-quinazolinone derivatives, and how does structural substitution influence activity? Methodological Answer: Quinazolinones target enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), caspases, and kinases. For example:
- PARP-1 inhibition : FR247304 (a 3-substituted quinazolinone) binds competitively to PARP-1’s NAD⁺ site (Ki = 35 nM), attenuating NAD depletion in ischemic neurons .
- Anti-cancer activity : Substitutions at the 3-position (e.g., purine or imidazole groups) enhance DNA intercalation or topoisomerase inhibition .
Advanced Question: Q. How do researchers validate the structure-activity relationship (SAR) for 3-substituted quinazolinones in PARP-1 inhibition? Methodological Answer: SAR studies involve:
- Enzyme kinetics : Measuring IC₅₀ values using recombinant PARP-1 and [³²P]-NAD⁺ in vitro .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities of substituents like the 4-benzylpiperazine group to PARP-1’s hydrophobic subpockets .
- In vivo efficacy : Testing neuroprotection in models like middle cerebral artery occlusion (MCAO) in rats, with post-treatment analysis of infarct volume and NAD⁺ levels .
Analytical Characterization
Basic Question: Q. What analytical techniques are critical for characterizing 3-substituted quinazolinones? Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperazine proton signals at δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₂₃H₂₅N₅O₂ requires [M+H]⁺ = 416.2084) .
- X-ray crystallography : Resolves stereochemistry of asymmetric centers in the propyl linker .
Advanced Question: Q. How can researchers resolve structural ambiguities in quinazolinone derivatives with complex substituents? Methodological Answer:
- 2D NMR (COSY, NOESY) : Maps coupling between piperazine protons and adjacent carbonyl groups .
- Isotopic labeling : Synthesizing ¹⁵N-labeled analogs to track nitrogen environments in the quinazolinone core .
- Synchrotron XRD : High-resolution crystallography resolves electron density for bulky groups like benzylpiperazine .
Biological Activity Contradictions
Basic Question: Q. Why do some quinazolinone derivatives show variable efficacy across different disease models? Methodological Answer: Variability arises from:
- Tissue permeability : Lipophilic groups (e.g., benzylpiperazine) enhance blood-brain barrier penetration in neuroprotection studies but reduce solubility in systemic models .
- Metabolic stability : Hepatic CYP450 enzymes may rapidly degrade compounds lacking electron-withdrawing substituents (e.g., halogens at the 6-position) .
Advanced Question: Q. How can researchers reconcile discrepancies between in vitro and in vivo data for quinazolinone-based PARP inhibitors? Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life, brain/plasma ratios, and metabolite formation using LC-MS/MS .
- Dose-response optimization : Adjust dosing regimens in vivo (e.g., FR255595 at 10–32 mg/kg orally) to match in vitro IC₅₀ values .
- Biomarker analysis : Quantify poly(ADP-ribose) immunoreactivity in target tissues to confirm target engagement .
Neuroprotective Mechanisms
Advanced Question: Q. What experimental models best demonstrate the neuroprotective effects of 3-substituted quinazolinones? Methodological Answer:
- In vitro : Hydrogen peroxide-induced PC12 cell death, with pre-/post-treatment PARP inhibition assays .
- In vivo :
Comparative Efficacy
Advanced Question: Q. How do 3-substituted quinazolinones compare to other PARP inhibitors (e.g., 3-aminobenzamide) in potency and selectivity? Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
